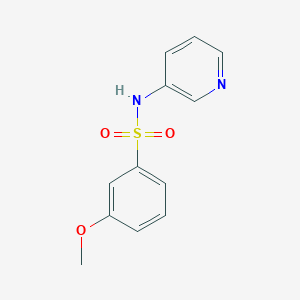

3-methoxy-N-(3-pyridinyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methoxy-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-17-11-5-2-6-12(8-11)18(15,16)14-10-4-3-7-13-9-10/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJAUHAIMXYPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran under inert atmospheres to prevent hydrolysis of the sulfonyl chloride. A base such as triethylamine or pyridine is added to neutralize hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. Stoichiometric studies indicate that a 1:1 molar ratio of sulfonyl chloride to amine ensures minimal side products, with excess base (1.2–1.5 equivalents) optimizing yield.

Synthetic Procedure

In a representative protocol, 3-methoxybenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane and cooled to 0°C. A solution of 3-aminopyridine (1.05 equiv) and triethylamine (1.2 equiv) is added dropwise, followed by stirring at room temperature for 12–24 hours. The mixture is washed with dilute hydrochloric acid to remove unreacted amine, and the organic layer is dried over sodium sulfate. Solvent evaporation yields a crude solid, which is recrystallized from ethyl acetate to achieve >85% purity.

Base-Mediated Coupling Reactions for Enhanced Efficiency

Recent advancements utilize strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze N-sulfonylation in one-pot tandem reactions. This approach minimizes intermediate isolation and improves atom economy.

DBU-Driven Tandem Protocol

A novel method involves reacting 3-methoxybenzenesulfonyl azide with 3-hydroxypyridine in 1,2-dichloroethane (DCE) at 60°C for 6 hours. DBU (1.0 equiv) facilitates both sulfonamide bond formation and esterification, yielding this compound alongside β-chloroester byproducts. The reaction achieves 88% yield under optimized conditions, with DCE acting as both solvent and reactant.

Advantages Over Classical Methods

-

Reduced Reaction Time : Completion within 6 hours vs. 24 hours for classical methods.

-

Higher Functional Group Tolerance : Compatible with electron-withdrawing and electron-donating substituents.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Elevating temperature to 60°C accelerates reaction kinetics but risks decomposition above 80°C. Polar aprotic solvents like DCE enhance solubility of aromatic intermediates, while ethereal solvents improve crystallization during purification.

Table 1: Impact of Solvent on Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Dichloroethane | 60 | 88 |

| Tetrahydrofuran | 60 | 72 |

| Ethyl Acetate | 60 | 65 |

Base Selection

DBU outperforms weaker bases (e.g., triethylamine) due to its strong nucleophilicity, which promotes complete deprotonation of the amine precursor. Industrial protocols favor sodium methoxide for its cost-effectiveness and ease of removal during workup.

Purification and Isolation Techniques

Liquid-Liquid Extraction

Crude products are partitioned between methylene chloride and aqueous sodium bicarbonate to remove acidic impurities. This step achieves >90% recovery of the sulfonamide.

Crystallization Strategies

Recrystallization from ethyl acetate/t-butyl methyl ether mixtures (3:1 v/v) yields colorless crystals with ≥99% HPLC purity. Activated charcoal treatment further reduces residual solvents to <0.1%.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction time by 40% compared to batch processes, enhancing throughput for large-scale production.

Sodium Alkoxide Stabilization

Rabeprazole sodium synthesis methodologies demonstrate that sodium methoxide in anhydrous methanol prevents hygroscopic degradation, a principle applicable to this compound.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Parameter | Classical Method | Base-Mediated Method |

|---|---|---|

| Yield (%) | 85 | 88 |

| Reaction Time (h) | 24 | 6 |

| Purification Steps | 3 | 2 |

| Scalability | Moderate | High |

Challenges and Solutions in Synthesis

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxy-N-(3-pyridinyl)benzenesulfonamide.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: 3-hydroxy-N-(3-pyridinyl)benzenesulfonamide.

Reduction: this compound with an amino group instead of a nitro group.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Activity

Numerous studies have investigated the anticancer properties of benzenesulfonamide derivatives, including 3-methoxy-N-(3-pyridinyl)benzenesulfonamide. For instance, a study highlighted its ability to induce apoptosis in MDA-MB-231 breast cancer cells at low concentrations (around 1 μM). The mechanism involved significant increases in caspase activity, indicating effective triggering of programmed cell death .

Case Study: Apoptosis Induction

- Cell Line : MDA-MB-231

- Concentration : 1 μM

- Outcome : Increased caspase activity and morphological changes indicative of apoptosis.

1.2. Enzyme Inhibition

The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA XII, which are associated with tumor growth and metastasis. Inhibitory activity was observed in the nanomolar range, demonstrating its selectivity for tumor-associated isozymes over cytosolic forms .

Biological Research

2.1. Mechanism of Action

The mechanism of action involves competitive inhibition of enzymes by mimicking natural substrates due to the structural characteristics of the sulfonamide group. This property is beneficial for studying enzyme interactions and metabolic pathways in various biological systems .

2.2. Antibacterial Properties

Benzenesulfonamides, including this compound, have been explored for their antibacterial properties by inhibiting folic acid synthesis in microorganisms. This mechanism is crucial for developing new antibacterial agents against resistant strains .

Industrial Applications

Beyond medicinal uses, this compound serves as an intermediate in the synthesis of various organic compounds within the chemical industry, particularly in pharmaceuticals and agrochemicals. Its ability to form stable complexes with metals enhances its utility in catalysis and material science.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the methoxy and pyridine groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Amine Group Variations: Replacing 3-pyridinyl with quinolin-3-yl (Compound 14) introduces a bulkier aromatic system, likely improving hydrophobic interactions but reducing solubility. Conversely, 2-pyridinyl (Compound II) may alter hydrogen-bonding patterns due to positional isomerism .

Electron-Donating vs. Withdrawing Groups: The 4-cyanophenyl group in Entry 8 (Table 3) introduces strong electron-withdrawing effects, which could increase sulfonamide acidity (pKa ~9–10) compared to the electron-donating 3-methoxy group in the target compound .

Biological Activity

3-Methoxy-N-(3-pyridinyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : C12H12N2O3S

- Molecular Weight : 268.30 g/mol

- Functional Groups : Methoxy group, pyridine moiety, sulfonamide group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and enzyme-inhibiting agent.

Antimicrobial Activity

Preliminary studies indicate that compounds with a sulfonamide functional group exhibit significant antimicrobial properties. The presence of the pyridine moiety enhances interaction with biological targets, particularly enzymes involved in bacterial metabolism.

- Mechanism of Action : Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting folate production essential for nucleic acid synthesis.

| Compound | Microbial Target | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | E. coli | 5.2 | Moderate |

| 4-Chloro-3-methoxy-N-pyridin-3-yl-benzenesulfonamide | S. aureus | 2.1 | Strong |

Enzyme Inhibition

Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases (CAs) and tissue-nonspecific alkaline phosphatase (TNAP). The inhibition of these enzymes can lead to therapeutic applications in conditions like cancer and vascular calcification.

Case Study: Inhibition of Carbonic Anhydrase IX

A study focused on the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various cancers. The results indicated that derivatives of aryl sulfonamides showed potent inhibitory effects on CA IX, with IC50 values ranging from 10.93 to 25.06 nM.

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| CA IX | 10.93 | High |

| CA II | 1.55 | Moderate |

Research Findings

- Antimicrobial Studies : Research has shown that the compound exhibits moderate antimicrobial activity against several bacterial strains, suggesting potential for development as an antibacterial agent.

- Enzyme Inhibition Studies : The compound has demonstrated significant enzyme inhibition capabilities, particularly against TNAP and CA IX, indicating its potential use in treating conditions related to these enzymes.

- In Vivo Studies : Further studies are needed to evaluate the pharmacokinetics and efficacy in animal models to establish therapeutic applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-methoxy-N-(3-pyridinyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : React 3-methoxybenzenesulfonyl chloride with 3-aminopyridine in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts .

- Step 2 : Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and temperature (0°C to room temperature) to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Key Data : Typical yields range from 65–80% under optimized conditions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Techniques :

- NMR : H and C NMR to verify methoxy group position (δ ~3.8 ppm for OCH) and pyridinyl proton environments (aromatic δ 7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z: 291.06 for CHNOS).

- X-ray Crystallography : For unambiguous confirmation, use SHELX-TL for structure refinement (R-factor < 5%) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Antimitotic Activity :

- Tubulin Polymerization Assay : Measure inhibition using purified bovine tubulin (IC determination via fluorescence) .

- Cell Viability : MTT assay in cancer cell lines (e.g., HCT-116, IC values compared to ABT-751, a structural analog) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?

- Approach :

- Substituent Variation : Synthesize derivatives with halogens (Cl, F) or methyl groups at the methoxy position. Compare IC values in tubulin assays .

- Pyridinyl Modifications : Replace 3-pyridinyl with 4-pyridinyl or imidazo[1,2-a]pyridine to assess binding affinity changes .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with predicted binding modes in the colchicine site of tubulin .

Q. How can crystallographic data resolve ambiguities in sulfonamide conformation during protein-ligand studies?

- Protocol :

- Co-crystallization : Soak the compound into tubulin crystals (PDB: 1SA0) and collect data at 1.8 Å resolution.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate with MolProbity .

Q. How should contradictory results in biological assays (e.g., varying IC across cell lines) be analyzed?

- Troubleshooting :

- Assay Conditions : Control for pH, serum content, and incubation time (e.g., 72 hrs for slow-acting antimitotics) .

- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseScan) to rule out kinase inhibition .

- Statistical Validation : Use ANOVA with post-hoc Tukey tests for dose-response data (n ≥ 3 replicates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.